molecular formula C14H20O6 B10820595 4-Keto-clonostachydiol

4-Keto-clonostachydiol

Cat. No.: B10820595
M. Wt: 284.30 g/mol
InChI Key: SSVNIYICRYPPEB-WHZDEVAFSA-N
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Description

4-Keto-clonostachydiol is a 14-membered macrocyclic bislactone compound derived from the fungus Gliocladium sp. It is known for its potent cytotoxic properties and has been the subject of various studies due to its unique chemical structure and biological activities .

Biological Activity

4-Keto-clonostachydiol is a 14-membered macrocyclic bislactone that has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This compound is derived from various fungal species, notably those in the Clonostachys genus. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and infectious disease management.

Chemical Structure and Synthesis

This compound features a complex structure characterized by multiple stereocenters. The total synthesis of this compound has been achieved using stereoselective methods, which are essential for producing the correct enantiomer necessary for biological activity . The compound's structure can be represented as follows:

C14H18O5\text{C}_{14}\text{H}_{18}\text{O}_5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL, highlighting its potent antibacterial properties . Additional studies have shown effectiveness against other pathogens, including Pseudomonas aeruginosa and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus1
Pseudomonas aeruginosaTBD
Escherichia coliTBD
Methicillin-resistant S. aureusTBD

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia. The compound exhibited potent cytotoxicity comparable to standard chemotherapeutic agents such as 5-fluorouracil . The mechanism of action appears to involve disruption of cellular processes leading to apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
P388TBD
HL-60TBD
L1210TBD

Case Studies

  • Antitumor Activity : In a case study involving murine models, treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
  • Combination Therapy : Another investigation explored the synergistic effects of combining this compound with other antifungal agents. Results indicated enhanced efficacy against resistant strains of fungi, suggesting its role in overcoming drug resistance .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interfere with cell membrane integrity and inhibit essential metabolic pathways in both bacterial and cancer cells . Further research is needed to elucidate these mechanisms fully.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

(3E,5S,6R,9E,11R,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione

InChI

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m1/s1

InChI Key

SSVNIYICRYPPEB-WHZDEVAFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O

Canonical SMILES

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O

Origin of Product

United States

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